N-(2-bromo-4-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-bromo-4-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by:
- A 2-bromo-4-methylphenyl group at the N1-position of the triazole ring.
- A 3-methoxyphenylamino substituent at the C5-position.
- A carboxamide linker connecting the triazole core to the aromatic substituents.
Properties
Molecular Formula |
C17H16BrN5O2 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16BrN5O2/c1-10-6-7-14(13(18)8-10)20-17(24)15-16(22-23-21-15)19-11-4-3-5-12(9-11)25-2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
XAZAEDLBZKGPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Amidation: The final step involves the formation of the carboxamide group through a reaction between the triazole derivative and an amine, such as 3-methoxyaniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups on the phenyl rings or the triazole ring.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Substitution: Nucleophiles like amines, thiols.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts, ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the substituted phenyl groups may interact with enzymes or receptors, modulating their activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from Literature
Compound A : N-(4-Bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences: Substituent at N1: 3-Methylphenyl vs. 2-bromo-4-methylphenyl in the target. Substituent at C5: Methyl group vs. 3-methoxyphenylamino.
Compound B : N-(2-bromo-4-methylphenyl)-5-(3,4-dimethylanilino)-1H-1,2,3-triazole-4-carboxamide (, ID: F414-1123)
- Key Differences: Substituent at C5: 3,4-Dimethylanilino vs. 3-methoxyphenylamino.
Compound C : 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences: Substituent at C5: Trifluoromethyl vs. 3-methoxyphenylamino. Additional groups: Thienopyrimidinyloxy side chain.
- Implications: The trifluoromethyl group enhances electronegativity, improving interactions with hydrophobic enzyme pockets. The thienopyrimidinyl moiety adds complexity for multi-target activity (e.g., c-Met inhibition) .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-bromo-4-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C16H16BrN5O2. Its structure features a triazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit notable antibacterial properties. A study highlighted the effectiveness of various triazole compounds against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its potential against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-bromo-4-methylphenyl)-... | Staphylococcus aureus | < 10 μg/mL |
| N-(2-bromo-4-methylphenyl)-... | Escherichia coli | < 15 μg/mL |
| Ciprofloxacin | Staphylococcus aureus | 4 μg/mL |
| Isoniazid | Mycobacterium tuberculosis | 0.03–8 μg/mL |
The MIC values indicate that the compound shows comparable or superior activity against certain strains when compared to standard antibiotics like ciprofloxacin and isoniazid .
The mechanism by which triazoles exert their antibacterial effects often involves inhibition of bacterial DNA synthesis. Molecular docking studies suggest that the compound may interact with DNA gyrase, an essential enzyme for bacterial replication. The presence of bromine in the structure enhances binding affinity, leading to increased antibacterial potency .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. Results showed significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity.
Table 2: Inhibition Zones (mm) Against Various Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
These results confirm the compound's potential as a therapeutic agent against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
